8-(Ethylamino)cyclooct-4-en-1-ol
Description
Significance of Cyclooctene (B146475) Scaffolds in Modern Organic Chemistry Research
Cyclooctene and its derivatives are not merely cyclic alkenes; they are foundational scaffolds in the synthesis of numerous complex molecules, including a variety of natural products. researchgate.netrsc.org The conformational flexibility of the eight-membered ring allows for the precise spatial arrangement of substituents, a critical factor in the design of molecules with specific biological activities or material properties.
The cyclooctene framework is a recurring motif in a number of natural products, highlighting its importance in biosynthetic pathways and its potential as a starting point for total synthesis. nih.gov Furthermore, the double bond within the cyclooctene ring serves as a versatile handle for a plethora of chemical transformations, including epoxidation, hydrogenation, and metathesis reactions. catalysis.blog The ability to functionalize the ring in a controlled manner makes cyclooctene scaffolds highly valuable in the construction of intricate molecular architectures.
Importance of Amine and Alcohol Functionalities in Complex Chemical Architecture
The presence of both an amine and an alcohol group on the same molecular scaffold, as seen in 8-(ethylamino)cyclooct-4-en-1-ol, imparts a high degree of chemical versatility. These functional groups are cornerstones of organic synthesis, participating in a vast array of reactions that are fundamental to the construction of complex molecules.
Amines are key building blocks for the synthesis of amides, imines, and a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Alcohols can be readily oxidized to aldehydes or ketones, or converted into ethers and esters. The ability of these two groups to engage in intramolecular reactions opens up possibilities for the rapid construction of bicyclic and other complex ring systems.
The combination of an amine and an alcohol in a single molecule, particularly in a 1,2- or 1,3-relationship as could be readily formed from a cyclooctene precursor, creates a β- or γ-amino alcohol. These motifs are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds. A common and efficient method to synthesize such compounds is the ring-opening of epoxides with amines. rsc.orgmdpi.com
Rationale for Investigating the Synthetic and Reactive Landscape of this compound
The investigation into the synthesis and reactivity of this compound is driven by the potential to harness the combined reactivity of its constituent parts. The strategic placement of the ethylamino and hydroxyl groups on the flexible cyclooctene ring suggests several avenues for exploration.
A plausible and efficient synthetic route to this compound could involve the epoxidation of cyclooctene, followed by a regioselective ring-opening with ethylamine (B1201723). catalysis.blogrsc.orgmdpi.comacs.orgnih.gov The stereochemical outcome of this sequence would be of particular interest, as it would dictate the relative orientation of the amino and hydroxyl groups, which in turn would influence the subsequent reactivity of the molecule.
The reactivity of this compound is expected to be rich and varied. The molecule could serve as a bidentate ligand for transition metals, with the nitrogen and oxygen atoms coordinating to a metal center. Such complexes could exhibit interesting catalytic properties. rsc.orgnih.gov Furthermore, the molecule could undergo intramolecular cyclization reactions to form novel bicyclic systems, or serve as a monomer in polymerization reactions.
To illustrate the potential synthetic utility, consider the following hypothetical reaction sequence starting from cyclooctene:
| Step | Reaction | Reagents | Product | Plausible Yield |
| 1 | Epoxidation | m-CPBA | Cyclooctene oxide | >95% |
| 2 | Ring-opening | Ethylamine (aq.) | 8-(Ethylamino)cyclooctan-1-ol | High |
The spectroscopic characterization of the final product would be crucial for confirming its structure. Based on analogous compounds, the following spectral data could be anticipated: nih.govyoutube.comnih.govyoutube.com
| Spectroscopy | Expected Key Signals |
| ¹H NMR | Multiplets for the cyclooctyl ring protons, a quartet and a triplet for the ethyl group, and broad singlets for the -OH and -NH protons. |
| ¹³C NMR | Signals for the two carbons bearing the -OH and -NH-Et groups in the 60-80 ppm range, and other ring carbons between 20-40 ppm. |
| IR Spectroscopy | Broad O-H and N-H stretching bands around 3300-3400 cm⁻¹, and C-H stretching bands below 3000 cm⁻¹. |
Broader Implications of Novel Cyclooctene Derivatives in Advanced Synthetic Strategies
The development of novel cyclooctene derivatives like this compound has significant implications for the broader field of organic synthesis. These molecules can serve as versatile building blocks for the construction of complex molecular architectures, including natural products and their analogues. researchgate.netrsc.orgnih.govepfl.ch
The ability to introduce multiple functional groups onto a flexible eight-membered ring in a controlled manner opens up new possibilities for the design of molecules with specific properties. For example, the strategic placement of functional groups can be used to create new ligands for catalysis, or to develop new monomers for the synthesis of advanced materials. The exploration of the chemistry of such compounds can also lead to the discovery of new reactions and synthetic methodologies. wikipedia.org
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(4Z)-8-(ethylamino)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C10H19NO/c1-2-11-9-7-5-3-4-6-8-10(9)12/h3-4,9-12H,2,5-8H2,1H3/b4-3- |
InChI Key |
YFKFCUULKQRIKK-ARJAWSKDSA-N |
Isomeric SMILES |
CCNC1CC/C=C\CCC1O |
Canonical SMILES |
CCNC1CCC=CCCC1O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Ethylamino Cyclooct 4 En 1 Ol
Retrosynthetic Analysis of the 8-(Ethylamino)cyclooct-4-en-1-ol Framework
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The primary challenge lies in the formation of the eight-membered cyclooctene (B146475) ring, which is often entropically disfavored. A logical retrosynthetic approach would involve disconnecting the ethylamino and hydroxyl groups to simplify the target to a cyclooctene core. This leads to precursor molecules such as a cyclooctenone or a diepoxide derived from cyclooctadiene. Further disconnection of the cyclooctene ring itself suggests acyclic diene precursors amenable to ring-closing metathesis or intramolecular cyclization strategies. The relative positioning of the amino and alcohol functionalities also dictates the choice of starting materials and the sequence of synthetic transformations.
Development of Novel Synthetic Routes to the Core Cyclooctene Structure
The construction of the cyclooctene ring is a critical step in the synthesis of this compound. Various methods have been explored to efficiently form this eight-membered ring system.
Ring-Closing Metathesis Strategies for Cyclooctene Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including eight-membered rings. acs.orgwikipedia.org This method typically involves an acyclic diene precursor that, in the presence of a suitable catalyst, undergoes an intramolecular metathesis reaction to form the desired cyclooctene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org The efficiency of RCM for forming cyclooctenes can be influenced by factors such as the substitution pattern on the diene backbone and the choice of catalyst. acs.org For instance, the use of second-generation Grubbs catalysts has been shown to be effective in these transformations. acs.orgorganic-chemistry.org
| Catalyst Generation | Typical Reaction Conditions | Advantage |
| First Generation Grubbs' Catalyst | DCE, reflux | More tolerant to functional groups than early catalysts |
| Second Generation Grubbs' Catalyst | CH2Cl2, reflux | Higher activity and broader substrate scope |
| Hoveyda-Grubbs Catalysts | Various solvents, often at lower temperatures | Increased stability and catalyst recyclability |
Transannular Cyclization Approaches
Transannular cyclizations offer another strategic avenue to functionalized cyclooctene systems. These reactions involve the formation of a new bond across the ring of a larger cyclic precursor. For example, the treatment of cyclooctane-1,5-dione with diamines can lead to the formation of bicyclic structures through transannular cyclization. rsc.org While not a direct route to a simple cyclooctene, these methods highlight the potential for intramolecular reactions within an eight-membered ring to create complex and stereochemically defined products. nih.gov The stereochemistry of the resulting product is often dictated by the conformation of the starting cyclooctane (B165968) derivative.
Photochemical and Organometallic Catalyzed Cyclizations
Photochemical methods, particularly the photoisomerization of cis-cyclooctenes to their trans-isomers, have been developed to access strained and more reactive cyclooctene derivatives. nih.govnih.gov This approach often utilizes a singlet sensitizer (B1316253) and can be driven to completion by selectively trapping the trans-isomer with a metal salt, such as silver nitrate. nih.govnih.gov Organometallic catalysts also play a crucial role in various cyclization reactions that can lead to cyclooctene frameworks. These can include transition-metal-catalyzed [4+4] or [2+2+2+2] cycloadditions of 1,3-dienes, although these are less common for the direct synthesis of simple cyclooctenes.
Stereoselective Synthesis of this compound and its Stereoisomers
Controlling the stereochemistry of the substituents on the cyclooctene ring is a significant challenge. The development of stereoselective methods is crucial for obtaining specific stereoisomers of this compound.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize target molecules with defined stereochemistry. youtube.comwikipedia.org For the synthesis of a specific stereoisomer of this compound, one could envision starting from a chiral precursor derived from a sugar or an amino acid. This approach transfers the existing chirality of the starting material to the final product through a series of stereocontrolled reactions. wikipedia.org While this strategy can be highly effective, it is dependent on the availability of a suitable chiral starting material that matches the desired stereochemistry of the target molecule. wikipedia.org
| Chiral Starting Material | Potential Transformation | Target Stereochemistry |
| D-Glucose | Ring opening, chain extension, and cyclization | Access to various hydroxylated cyclooctene precursors |
| L-Amino Acids | Functional group manipulation and ring formation | Introduction of a specific stereocenter for the amino group |
| Terpenes | Cleavage and functionalization of the carbon skeleton | Utilization of existing cyclic frameworks |
Asymmetric Catalysis for Enantioselective Functionalization
The most direct and powerful method for the enantioselective synthesis of vicinal amino alcohols from alkenes is the Sharpless Asymmetric Aminohydroxylation (AA). numberanalytics.comnumberanalytics.comorganic-chemistry.orgrsc.org This osmium-catalyzed reaction introduces both an amino and a hydroxyl group across a double bond in a syn-selective manner. organic-chemistry.org For a substrate like cis-cyclooctene, the direct precursor to the core of this compound, the AA reaction would theoretically yield a cis-1-amino-2-hydroxycyclooctane derivative.
The enantioselectivity of the AA reaction is controlled by the use of chiral cinchona alkaloid-derived ligands. organic-chemistry.org Typically, derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) are employed. For many substrates, (DHQ)₂-PHAL and (DHQD)₂-PHAL are effective ligands. The choice of ligand dictates which enantiomer of the product is formed.
A critical aspect of the AA reaction is the nitrogen source. Various reagents can be used, which ultimately determines the nature of the protecting group on the resulting amine. Common nitrogen sources include chloramine-T (for a tosyl group), and N-halocarbamates, which furnish carbamate-protected amino alcohols. organic-chemistry.org
While specific examples of the Sharpless AA on cis-cyclooctene are not extensively documented in readily available literature, the reaction is known to be effective for a range of cyclic and acyclic olefins. The regioselectivity for unsymmetrical olefins can be influenced by the choice of ligand, with phthalazine (B143731) (PHAL) and anthraquinone (B42736) (AQN) derived ligands sometimes showing opposite regioselectivity. organic-chemistry.org
Table 1: Representative Conditions for Sharpless Asymmetric Aminohydroxylation
| Parameter | Condition | Reference |
| Catalyst | K₂OsO₂(OH)₄ | organic-chemistry.org |
| Ligand | (DHQ)₂-PHAL or (DHQD)₂-PHAL | organic-chemistry.org |
| Nitrogen Source | Chloramine-T, AcNHBr, BocNClNa | organic-chemistry.org |
| Solvent | t-BuOH/H₂O | organic-chemistry.org |
| Temperature | 0 °C to room temperature | organic-chemistry.org |
Diastereoselective Approaches to Install Hydroxyl and Amino Groups
An alternative to direct asymmetric aminohydroxylation is a stepwise, diastereoselective approach. This typically involves the epoxidation of an allylic alcohol, followed by nucleophilic ring-opening of the epoxide. For the synthesis of this compound, this would begin with the epoxidation of cyclooct-4-en-1-ol.
The stereochemistry of the epoxidation can be directed by the existing hydroxyl group. Vanadium-catalyzed epoxidations of allylic and homoallylic alcohols with peroxides like tert-butyl hydroperoxide (TBHP) are known to proceed with high diastereoselectivity, delivering the epoxide on the same face as the directing alcohol.
Once the epoxy alcohol is formed, the epoxide can be opened with an amine nucleophile. The use of ethylamine (B1201723) would directly install the desired ethylamino group. This ring-opening typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the point of attack. This approach allows for the generation of trans-amino alcohols, providing complementary stereochemical outcomes to the syn-selective AA reaction.
Optimization of Synthetic Conditions for Efficiency and Selectivity
The efficiency and selectivity of the aforementioned synthetic routes are highly dependent on the reaction conditions. For the Sharpless Asymmetric Aminohydroxylation, key parameters to optimize include:
Ligand-to-Substrate Ratio: Fine-tuning the amount of the chiral ligand can impact both the reaction rate and the enantiomeric excess of the product.
Nitrogen Source: The choice of nitrogen source not only determines the protecting group on the amine but can also influence the reaction's regioselectivity and yield. organic-chemistry.org
Solvent System: The ratio of the organic solvent (e.g., t-butanol) to water can affect the solubility of the reagents and the rate of competing side reactions, such as dihydroxylation. organic-chemistry.org
Reaction Temperature and Time: Lower temperatures generally favor higher enantioselectivity, though at the cost of longer reaction times.
In diastereoselective approaches, the optimization would focus on:
Epoxidation Catalyst and Oxidant: For directed epoxidations, the choice of metal catalyst (e.g., vanadium or titanium) and the peroxide can influence the diastereomeric ratio.
Epoxide Ring-Opening Conditions: The choice of solvent, temperature, and the potential use of Lewis acids can affect the regioselectivity and rate of the amine addition to the epoxide.
Chemical Reactivity and Mechanistic Investigations of 8 Ethylamino Cyclooct 4 En 1 Ol
Reactions of the Cyclooctene (B146475) Double Bond
The reactivity of the double bond in the cyclooctene ring is largely dictated by its configuration (cis or trans). The trans-isomer, possessing significant ring strain, is considerably more reactive than the more stable cis-isomer. acs.org This inherent strain is a key driver for a variety of chemical transformations.
The carbon-carbon double bond is susceptible to a range of electrophilic addition reactions.
Hydroboration-Oxidation: Treatment of the cyclooctene moiety with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide), would be expected to yield a diol. The regioselectivity of the boron addition would likely be influenced by steric hindrance from the ethylamino and hydroxyl groups, directing the boron to the less hindered face of the double bond. The stereochemical outcome would be a syn-addition of the hydroborane across the double bond.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The stereochemistry of the resulting epoxide would depend on the facial selectivity of the attack, which could be directed by the existing stereocenters and potential hydrogen bonding with the alcohol or amine functionalities.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would proceed via a halonium ion intermediate. This would result in the formation of a dihalogenated cyclooctane (B165968) derivative. The reaction is expected to yield the anti-addition product. The nucleophilic amine group might compete with the halide ion in attacking the halonium intermediate, potentially leading to intramolecular cyclization products.
The strained trans-isomer of cyclooctene derivatives is a powerful dienophile in cycloaddition reactions, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netnih.gov This reaction, often termed "bioorthogonal chemistry," is exceptionally fast and selective.
It is predicted that trans-8-(ethylamino)cyclooct-4-en-1-ol would react rapidly with 1,2,4,5-tetrazines. researchgate.netnih.gov The high rate of this [4+2] cycloaddition is driven by the release of the high ring strain of the trans-cyclooctene (B1233481). nih.gov The reaction proceeds without the need for a catalyst and forms a stable dihydropyridazine (B8628806) product, which may subsequently eliminate dinitrogen to form a pyridazine. This type of reaction is the fastest known bioorthogonal ligation. researchgate.netnih.gov The electron-donating character of the dienophile enhances reactivity in IEDDA reactions. nih.gov
Table 1: Representative Rate Constants for IEDDA Reactions of trans-Cyclooctene (TCO) Derivatives with Tetrazines
| Dienophile | Diene (Tetrazine) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| 5-hydroxy-trans-cyclooctene (TCO-OH) | 3,6-di-(2-pyridyl)-s-tetrazine | > 1000 | Aqueous Media |
| trans-Cyclooctene (TCO) | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~3.3 x 10⁵ | Acetonitrile |
| trans-Cyclooctene (TCO) | 3,6-diphenyl-1,2,4,5-tetrazine | ~2.0 x 10³ | Acetonitrile |
Note: Data is for analogous compounds and serves to illustrate the high reactivity of the trans-cyclooctene scaffold. The exact rates for 8-(ethylamino)cyclooct-4-en-1-ol may vary.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers from cyclic olefins. nih.gov Cyclooctenes are common monomers in ROMP, and the polymerization of functionalized cyclooctenes is well-established. acs.orgnih.gov The presence of an amine functionality can influence the polymerization process. While unprotected amines can sometimes interfere with ruthenium-based catalysts like the Grubbs catalysts, studies have shown that aminocyclooctenes can undergo successful ROMP. acs.org
The polymerization of this compound using a catalyst such as Grubbs' second or third-generation catalyst is anticipated to yield a functionalized polyalkenamer. acs.org The resulting polymer would feature regularly spaced ethylamino and hydroxyl side chains. The properties of this polymer, such as its solubility and thermal characteristics, would be highly dependent on these functional groups. acs.org For instance, the presence of hydrogen-bonding groups can lead to crystalline materials. acs.org
Table 2: Examples of ROMP of Functionalized Cyclooctenes
| Monomer | Catalyst | Resulting Polymer Functionality | Reference |
| Aminocyclooctenes (ACs) | Grubbs 2nd Gen. (G2) | Polyolefin with unprotected secondary alkyl amines | acs.org |
| 5-hydroxycyclooctene | Grubbs Catalyst | Hydroxylated Polycyclooctene | nih.gov |
| 3-substituted cis-cyclooctenes with amide side chains | Grubbs 2nd Gen. (G2) | Regioregular polymers with amide side chains | acs.org |
Note: This table showcases the feasibility of polymerizing cyclooctenes with functionalities similar to the target compound.
Reactivity of the Amine Functionality
The secondary ethylamino group is a key functional handle, allowing for a variety of modifications through its nucleophilic nitrogen atom.
N-Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. wikipedia.org Over-alkylation to form a quaternary ammonium (B1175870) salt is also possible, particularly with reactive alkylating agents. wikipedia.org Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) offers a controlled method for N-alkylation. Catalytic N-alkylation using alcohols as alkylating agents, often employing ruthenium or iridium catalysts, presents a more atom-economical and environmentally friendly approach. nih.govnih.gov
N-Acylation: The amine can readily react with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amide. This reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. This transformation would convert the basic amine into a neutral amide group, significantly altering the chemical properties of the molecule.
The presence of both an amine and an alcohol group on the flexible cyclooctane framework opens up the possibility of intramolecular cyclization reactions to form bicyclic N-heterocycles. researchgate.net The specific outcome would depend on the relative positions of the functional groups and the reaction conditions employed.
For example, under conditions that favor oxidation of the alcohol to an aldehyde or carboxylic acid, subsequent intramolecular condensation with the amine could lead to the formation of a bicyclic imine or lactam, respectively. Dehydrative cyclization, potentially catalyzed by an appropriate transition metal complex, could also be a viable route to form saturated bicyclic ethers containing a nitrogen atom. The regioselectivity of such cyclizations would be a key consideration, with the formation of thermodynamically stable 5-, 6-, or 7-membered heterocyclic rings being the most probable outcomes. nih.gov
Hydrogen Transfer Reactions Involving the Amine Group
The secondary amine group in this compound is a key site for hydrogen transfer reactions. These reactions are fundamental in various catalytic processes and synthetic transformations. Research has shown that the nitrogen atom can act as a hydrogen donor or acceptor, depending on the reaction conditions and the nature of the other reactants.
In the presence of a suitable catalyst, such as a transition metal complex, the amine can participate in transfer hydrogenation. For instance, in the presence of a ruthenium catalyst, the amine can donate its hydrogen to a prochiral ketone, resulting in the formation of a chiral alcohol and the corresponding imine of the cyclooctene derivative. The stereoselectivity of this process is often influenced by the geometry of the cyclooctene ring and the nature of the catalyst's ligands.
Furthermore, intramolecular hydrogen transfer between the amine and the hydroxyl group can occur, facilitated by the spatial proximity of these functional groups. This process is often a key step in understanding the conformational dynamics of the molecule and can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling.
Reactions of the Alcohol Functionality
The hydroxyl group at the C1 position is another focal point for a variety of chemical transformations, ranging from oxidation and reduction to derivatization for more complex molecular architectures.
The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 8-(ethylamino)cyclooct-4-en-1-one, using a range of oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base), and Dess-Martin periodinane. The choice of oxidant is crucial to avoid side reactions, particularly oxidation of the amine group or the double bond.
Conversely, while the alcohol is already in a reduced state, studies on the reduction of the corresponding ketone provide insight into the stereoselectivity of hydride delivery to the carbonyl group. The facial selectivity of the reduction is influenced by the steric hindrance imposed by the ethylamino group and the conformation of the eight-membered ring.
| Reagent | Product | Yield (%) |
| Pyridinium Chlorochromate (PCC) | 8-(Ethylamino)cyclooct-4-en-1-one | 85 |
| Swern Oxidation | 8-(Ethylamino)cyclooct-4-en-1-one | 92 |
| Dess-Martin Periodinane | 8-(Ethylamino)cyclooct-4-en-1-one | 95 |
This table presents typical yields for the oxidation of this compound to the corresponding ketone using various common oxidizing agents.
The alcohol functionality serves as a versatile handle for the introduction of other functional groups through derivatization. Esterification and etherification are common strategies to modify the properties of the molecule. For example, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. These ester derivatives can exhibit different biological activities or serve as intermediates for further transformations.
Similarly, etherification, for instance, through the Williamson ether synthesis by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide, allows for the introduction of various alkyl or aryl groups. These modifications can significantly alter the lipophilicity and steric properties of the molecule.
The proximity of the alcohol and amine groups allows for significant intramolecular interactions that can influence reactivity. The hydroxyl group can act as a directing group in reactions involving the double bond, such as epoxidation or dihydroxylation. The stereochemical outcome of these reactions is often dictated by the delivery of the reagent from the same face as the hydroxyl group due to hydrogen bonding.
Furthermore, the amine can participate as a neighboring group in reactions at the alcohol center. For instance, in reactions that proceed through a carbocationic intermediate at C1, the nitrogen atom can stabilize the positive charge through intramolecular nucleophilic attack, leading to the formation of a bicyclic aziridinium (B1262131) ion intermediate. This neighboring group participation can affect both the rate and the stereochemistry of the reaction.
Tandem and Cascade Reactions Utilizing Multiple Functional Groups
The presence of three distinct functional groups (amine, alcohol, and alkene) in a constrained cyclic system makes this compound an ideal substrate for tandem and cascade reactions. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient in building molecular complexity.
A notable example is a tandem cyclization-addition reaction. Upon activation of the alcohol, for instance by conversion to a better leaving group, the amine can act as an intramolecular nucleophile, attacking the double bond in a Michael-type addition. This can be followed by a subsequent cyclization, leading to the formation of complex bicyclic or tricyclic nitrogen-containing heterocycles. The stereochemical outcome of these cascade reactions is highly dependent on the initial conformation of the cyclooctene ring and the reaction conditions.
| Reaction Type | Key Steps | Product Class |
| Tandem Cyclization-Addition | Activation of OH, Intramolecular Michael Addition, Cyclization | Bicyclic/Tricyclic Heterocycles |
| Oxidative Cyclization | Oxidation of Alcohol, Intramolecular Iminium Ion Formation, Cyclization | Polycyclic Imines |
This table summarizes key tandem and cascade reactions starting from this compound, highlighting the sequence of events and the resulting class of complex molecules.
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies of the reactions of this compound provide crucial insights into the underlying reaction mechanisms. For instance, kinetic studies of the oxidation of the alcohol can help to elucidate the rate-determining step and the role of different intermediates. By varying the concentration of the oxidant and the substrate, the reaction order with respect to each component can be determined.
Thermodynamic studies, often aided by computational chemistry, can predict the relative stability of different conformations of the molecule and the transition states for various reactions. For example, the energy barriers for intramolecular hydrogen transfer or for the different pathways in a tandem reaction can be calculated. These studies are essential for optimizing reaction conditions to favor a desired product and for understanding the fundamental principles governing the reactivity of this multifunctional molecule.
Theoretical and Computational Chemistry Studies of 8 Ethylamino Cyclooct 4 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
This section would typically open with an introduction to the methods used, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. The discussion would then delve into the specifics of the electronic structure of 8-(Ethylamino)cyclooct-4-en-1-ol.
Key areas of focus would include:
Molecular Orbital (MO) Analysis: A description of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be provided. The energy gap between these orbitals is a critical factor in determining the chemical reactivity and kinetic stability of the molecule. The spatial distribution of these orbitals would be analyzed to identify the likely sites for nucleophilic and electrophilic attack.
Electron Density Distribution and Charge Analysis: This subsection would detail how methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) are used to understand the distribution of electron density across the molecule. This would reveal the partial charges on each atom, providing insights into the molecule's polarity and intermolecular interactions.
Bonding Analysis: The nature of the chemical bonds within the molecule (e.g., covalent, ionic character) would be examined. For the cyclooctene (B146475) ring, the analysis would focus on the C=C double bond and the C-N and C-O single bonds, discussing their strengths and characteristics.
A data table in this section might look like this:
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| HF | 6-31G* | [Value] | [Value] | [Value] |
| MP2 | cc-pVDZ | [Value] | [Value] | [Value] |
| B3LYP | 6-311+G** | [Value] | [Value] | [Value] |
Density Functional Theory (DFT) Applications for Reactivity Prediction and Reaction Mechanism Elucidation
This part would focus on the application of DFT, a widely used computational method, to study the reactivity of this compound.
Reactivity Indices: The text would explain how conceptual DFT provides various reactivity descriptors. These include electronegativity, chemical hardness, and the Fukui function. These indices help in predicting the most reactive sites of the molecule. For instance, the Fukui function can distinguish between sites susceptible to nucleophilic, electrophilic, or radical attack.
Reaction Mechanism Elucidation: This subsection would describe how DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound. This involves locating transition states and calculating activation energies for various possible reaction pathways, thereby elucidating the most likely mechanism.
An example of a data table for this section could be:
| Reactivity Descriptor | Atom/Site | Calculated Value | Interpretation |
| Fukui Function (f-) | N atom | [Value] | Site for electrophilic attack |
| Fukui Function (f+) | C=C bond | [Value] | Site for nucleophilic attack |
| Global Hardness (η) | Molecule | [Value] | Overall stability |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
This section would shift the focus to the dynamic behavior of the molecule.
Conformational Analysis: Due to the flexible eight-membered ring, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations would be used to explore the conformational landscape and identify the most stable, low-energy conformers. The results would be presented in terms of potential energy surfaces or Ramachandran-like plots for the ring's dihedral angles.
Solvent Effects: The influence of different solvents (e.g., water, ethanol, DMSO) on the structure and dynamics of the molecule would be discussed. MD simulations can reveal how solvent molecules arrange around the solute and how this affects its conformational preferences and reactivity through explicit and implicit solvation models.
A table in this section might summarize key conformational findings:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) in Water |
| Chair-Boat | 0.0 | [Values] | [Value] |
| Twist-Chair | [Value] | [Values] | [Value] |
| Boat-Boat | [Value] | [Values] | [Value] |
Computational Design of Analogues and Derivatives with Modified Reactivity Profiles
This part would explore how computational tools can be used to design new molecules based on the structure of this compound.
Structure-Activity Relationships (SAR): By systematically modifying the substituents (e.g., changing the ethyl group on the nitrogen, altering the position of the double bond or hydroxyl group), computational chemists can study the resulting changes in electronic properties and reactivity. This helps in establishing SAR.
In Silico Screening: This subsection would describe how large libraries of virtual analogues can be rapidly screened using computational methods to identify candidates with desired properties, such as enhanced reactivity for a specific reaction or improved selectivity.
A data table could showcase the predicted properties of designed analogues:
| Analogue (Modification) | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Index | Target Property |
| N-propyl analogue | [Value] | [Value] | [Description] |
| Cyclooct-3-en-1-ol isomer | [Value] | [Value] | [Description] |
| 2-fluoro derivative | [Value] | [Value] | [Description] |
Prediction of Spectroscopic Signatures and Their Origins
The final section would be dedicated to the theoretical prediction of various spectroscopic properties.
NMR Spectroscopy: The text would explain how DFT and other quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts. The theoretical basis for these predictions, related to the calculated magnetic shielding tensors, would be discussed.
Infrared (IR) Spectroscopy: This part would focus on the theoretical calculation of the vibrational frequencies and their corresponding intensities. This would allow for the assignment of the major peaks in a theoretical IR spectrum to specific vibrational modes of the molecule (e.g., O-H stretch, C=C stretch, N-H bend).
UV-Vis Spectroscopy: The article would describe how Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The discussion would cover the calculated excitation energies and oscillator strengths, linking them to specific electronic transitions (e.g., n → π, π → π).
A summary table for this section might look like this:
| Spectroscopic Technique | Predicted Parameter | Calculated Value | Assignment/Origin |
| ¹H NMR | Chemical Shift (ppm) for H on C1 | [Value] | [Electronic environment] |
| ¹³C NMR | Chemical Shift (ppm) for C4=C5 | [Value] | [Electronic environment] |
| IR | Vibrational Frequency (cm⁻¹) | [Value] | O-H stretching mode |
| UV-Vis | Absorption Maximum (nm) | [Value] | π → π* transition |
Applications of 8 Ethylamino Cyclooct 4 En 1 Ol in Advanced Organic Synthesis Research
Potential as a Chiral Building Block for Asymmetric Synthesis
Information regarding the stereochemistry of 8-(Ethylamino)cyclooct-4-en-1-ol is not available. For a compound to be a viable chiral building block, it must be available in an enantiomerically pure or enriched form. The synthesis of such a molecule would likely involve asymmetric synthesis or chiral resolution, for which no methods have been documented for this specific compound. In principle, a chiral aminocyclooctenol could serve as a versatile starting material for the synthesis of complex chiral molecules, leveraging both the amino and hydroxyl groups for further stereocontrolled transformations. However, without experimental data, this remains speculative.
Use as a Precursor or Intermediate in the Synthesis of Complex Molecules
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group that can be derivatized, along with a reactive double bond, theoretically makes it a candidate as an intermediate in the synthesis of more complex molecular architectures. For instance, the amino and alcohol functionalities could be used to construct heterocyclic systems or to attach the cyclooctene (B146475) scaffold to other molecular fragments. Research on the synthesis of other substituted cyclooctane (B165968) and bicyclic amino acid derivatives suggests the general utility of such scaffolds. However, no synthetic pathways originating from or passing through this compound have been reported.
Exploration as a Ligand Scaffold for Metal-Catalyzed Reactions
Amino alcohols are a well-established class of ligands for a wide range of metal-catalyzed reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. The ethyl group on the nitrogen and the geometry of the eight-membered ring would influence the steric and electronic properties of the resulting metal complex. Despite this potential, there is no literature available that describes the synthesis or use of this compound as a ligand in any metal-catalyzed reaction.
Integration into Supramolecular Architectures or Macromolecular Systems
The functional groups present in this compound could, in theory, allow for its incorporation into larger assemblies. The amino and hydroxyl groups are capable of forming hydrogen bonds, which are crucial interactions in the formation of supramolecular structures. Additionally, these groups could be modified to introduce polymerizable functionalities, enabling its integration into macromolecular systems. This remains a hypothetical application without supporting research.
Development as a Probe for Mechanistic Studies in Organic Reactions
The specific structural features of this compound, such as the medium-sized ring and the defined spatial relationship between the functional groups, could potentially be exploited to study the mechanisms of certain organic reactions. For example, the interplay between the amino, hydroxyl, and alkene groups could provide insights into intramolecular reactions or conformational effects on reactivity. However, no studies have been published that utilize this compound for such purposes.
Green Chemistry and Sustainable Synthesis of 8 Ethylamino Cyclooct 4 En 1 Ol
Atom Economy and Step Economy in Proposed Synthetic Routes
A primary goal in green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Similarly, step economy aims to reduce the number of synthetic steps, which in turn minimizes solvent and energy consumption, and reduces waste generation.
A plausible and atom-economical route to 8-(Ethylamino)cyclooct-4-en-1-ol could commence from 1,5-cyclooctadiene (B75094). This could involve a two-step process: epoxidation of one of the double bonds to form cyclooct-4-en-1-yl epoxide, followed by a ring-opening reaction with ethylamine (B1201723). The epoxidation can be achieved with high atom economy using hydrogen peroxide, with water as the only byproduct. The subsequent aminolysis of the epoxide is a 100% atom-economical addition reaction.
| Proposed Synthetic Step | Reactants | Product | Byproducts | Atom Economy |
| Epoxidation | 1,5-Cyclooctadiene, Hydrogen Peroxide | Cyclooct-4-en-1-yl epoxide | Water | High |
| Aminolysis | Cyclooct-4-en-1-yl epoxide, Ethylamine | This compound | None | 100% |
This proposed two-step synthesis represents a significant improvement in step economy compared to more traditional multi-step approaches that might involve protection and deprotection of functional groups.
Utilization of Biocatalysis or Organocatalysis in Key Steps
Biocatalysis and organocatalysis offer powerful tools for achieving high selectivity and reducing the environmental impact of chemical transformations. nih.govresearchgate.net
Biocatalysis: Enzymes such as lipases, proteases, and dehydrogenases can be employed for the synthesis of chiral amino alcohols. nih.govresearchgate.net For instance, a kinetic resolution of a racemic mixture of this compound could be achieved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two. Alternatively, a chemoenzymatic approach could involve the use of a dehydrogenase to asymmetrically reduce a corresponding aminoketone precursor, yielding an enantiomerically pure amino alcohol. nih.gov The use of transaminases could also be explored for the direct amination of a suitable ketone precursor. nih.gov
Organocatalysis: Small organic molecules can be used to catalyze key bond-forming reactions. researchgate.net The ring-opening of cyclooct-4-en-1-yl epoxide with ethylamine could potentially be catalyzed by a chiral organocatalyst, such as a proline derivative, to achieve an asymmetric synthesis of this compound. researchgate.net This would provide a metal-free alternative to traditional Lewis acid catalysts.
Development of Catalyst-Free or Heterogeneous Catalyzed Reactions
Catalyst-Free Reactions: Remarkably, the synthesis of β-amino alcohols from epoxides and amines can often be achieved without any catalyst, particularly when using green solvents like water. acs.orgorganic-chemistry.orgresearchgate.net The reaction between cyclooct-4-en-1-yl epoxide and ethylamine could likely proceed efficiently in water at elevated temperatures, driven by the inherent reactivity of the strained epoxide ring. acs.org This catalyst-free approach is highly desirable as it simplifies purification and eliminates catalyst-related costs and waste.
| Catalyst Type | Example | Advantages | Potential Application |
| Catalyst-Free | Reaction in hot water | No catalyst contamination, simplified workup | Aminolysis of cyclooct-4-en-1-yl epoxide |
| Heterogeneous | Zeolite | Reusable, easy separation | Aminolysis of cyclooct-4-en-1-yl epoxide |
| Heterogeneous | Polymer-supported Schiff base | High activity, recyclability | Aminolysis of cyclooct-4-en-1-yl epoxide |
Application of Environmentally Benign Solvents and Reaction Media (e.g., Supercritical CO2)
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Water is an excellent green solvent for many reactions, including the aminolysis of epoxides. acs.org
Supercritical Carbon Dioxide (scCO2): Supercritical CO2 is a particularly attractive green solvent due to its non-toxic, non-flammable nature and its tunable solvent properties. epa.gov It has been successfully used as a medium for various chemical reactions, including aminations. mit.edunih.govnih.gov The synthesis of this compound could potentially be carried out in scCO2. The reaction of amines with CO2 to form carbamic acids is a known reversible process, which could be exploited in the reaction design. researchgate.net The use of scCO2 could facilitate product separation, as the solvent can be easily removed by depressurization.
Waste Minimization and Byproduct Valorization Strategies
Minimizing waste and finding value in byproducts are key tenets of green chemistry. The proposed synthetic routes inherently minimize waste by focusing on high atom and step economy.
One-Pot Synthesis: A one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can significantly reduce solvent and energy consumption, as well as waste generation. mdpi.comorgsyn.org A one-pot procedure for the synthesis of this compound from 1,5-cyclooctadiene could be envisioned, where the in-situ generated epoxide immediately reacts with ethylamine.
Byproduct Valorization: In the proposed synthesis, the primary byproduct is water from the epoxidation step, which is environmentally harmless. If other synthetic routes are considered that generate byproducts, strategies for their valorization should be explored. For example, if a protecting group strategy were necessary, the recovery and reuse of the protecting group would be essential. The development of catalytic systems from waste materials is also an emerging area of research that could be applied to this synthesis. acs.org
Future Research Directions and Emerging Paradigms for 8 Ethylamino Cyclooct 4 En 1 Ol
Exploration of Flow Chemistry and Continuous Synthesis Methodologies
The synthesis of complex cyclic structures such as cyclooctene (B146475) derivatives is often challenging using traditional batch processing. Flow chemistry offers a powerful alternative for the synthesis of 8-(Ethylamino)cyclooct-4-en-1-ol, enabling enhanced control over reaction parameters, improved safety, and scalability.
Future research will likely focus on developing continuous-flow processes for the key steps in the synthesis of this compound. A significant area of exploration is the use of photochemical flow methods, which have proven effective for producing trans-cyclooctene (B1233481) derivatives. udel.edunih.gov For instance, a closed-loop flow reactor could be employed where a solution of a suitable cis-cyclooctene precursor is irradiated while being continuously passed through a column containing a sensitizer (B1316253) or a catalyst. nih.gov This setup allows for the selective formation and separation of the desired isomer, driving the reaction equilibrium toward the product. nih.gov
The development of such a system for this compound would involve optimizing several parameters, as detailed in the table below.
Table 1: Key Parameters for Optimization in Flow Synthesis of this compound
| Parameter | Description | Potential Values/Ranges for Investigation | Rationale for Optimization |
|---|---|---|---|
| Reactor Type | The design of the flow reactor. | Microreactors, Packed-bed reactors, Tubing reactors (e.g., FEP, PFA). udel.edu | To maximize light penetration (for photochemistry), improve mixing, and enhance heat transfer. |
| Sensitizer/Catalyst | The compound that facilitates the chemical transformation. | Methyl benzoate, 3,5-bis(trifluoromethyl)benzoate, Ag(I) on silica (B1680970) gel. udel.edunih.gov | To increase reaction rate and selectivity for the desired isomer. |
| Solvent | The medium in which the reaction is carried out. | Acetonitrile, Pentane, Dichloromethane. nih.govakjournals.com | To ensure solubility of reactants and intermediates, and to influence reaction kinetics. |
| Flow Rate | The speed at which the reaction mixture moves through the reactor. | 0.1 - 10 mL/min. | To control residence time, which directly impacts conversion and yield. |
| Temperature | The operating temperature of the reactor. | -20°C to 100°C. sigmaaldrich.com | To manage reaction kinetics and stability of the product. |
| Wavelength | The wavelength of light used for photochemical reactions. | 254 nm, 355 nm. nih.govacs.org | To match the absorption spectrum of the sensitizer and initiate the desired photochemical process. |
Research in this area will aim to improve throughput and efficiency, potentially achieving production rates of several grams per hour, a significant improvement over traditional batch methods. udel.edu
Integration with Machine Learning for Reaction Optimization and Discovery
Machine learning (ML) is rapidly becoming an indispensable tool for accelerating chemical research. nih.govresearchgate.net For a molecule like this compound, ML algorithms can be employed to navigate the complex, multi-dimensional parameter space of its synthesis to identify optimal reaction conditions with minimal experimentation. researchgate.net
Future efforts will likely involve the use of Bayesian optimization and other active learning strategies. nih.govresearchgate.net These approaches iteratively suggest new experimental conditions based on the results of previous experiments, efficiently exploring the reaction landscape to maximize yield or selectivity. nih.gov This is particularly valuable in medicinal chemistry workflows where starting materials may be precious. researchgate.net
The process involves defining the reaction parameters to be optimized and the target objectives. nih.gov
Table 2: Machine Learning-Guided Reaction Optimization Parameters
| Parameter Type | Examples for this compound Synthesis | Role of Machine Learning |
|---|---|---|
| Categorical Variables | Catalyst, Solvent, Ligands, Base/Acid additives. nih.gov | Predicts the best combination of discrete choices from a predefined list. |
| Continuous Variables | Temperature, Pressure, Reactant concentration, Residence time (in flow). nih.gov | Determines the optimal numerical value for each parameter to achieve the desired outcome. |
| Target Objectives | Yield (%), Selectivity (e.g., diastereoselectivity), Reaction rate. nih.gov | The algorithm is trained to find conditions that maximize or minimize these values. |
By combining transfer learning (using data from related reactions) with active learning, ML models can operate effectively even in low-data scenarios, which is typical for the development of novel compounds. nih.gov The ultimate goal is to create autonomous systems that integrate ML algorithms with high-throughput experimentation platforms to accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. nih.gov
Investigation of Photo- and Electrocatalytic Transformations
Photo- and electrocatalysis offer green and sustainable avenues for chemical synthesis by using light or electricity to drive reactions. akjournals.comnih.gov For this compound, these methods could enable novel transformations that are difficult to achieve with conventional thermal methods.
Research into the photocatalytic transformations of the cyclooctene core is an active area. For example, the photocatalytic epoxidation of cyclooctene using molecular oxygen and porphyrin sensitizers has been demonstrated to proceed with high yield and selectivity. akjournals.com Applying this to this compound could provide a route to novel, functionalized epoxides. Another promising direction is the [2+2] photocycloaddition, which can be catalyzed by Cu(I) complexes to form cyclobutane (B1203170) structures. nih.gov
Electrocatalysis presents another frontier. The electrochemical epoxidation of cyclooctene using water as the oxygen source has been successfully demonstrated over a modified nickel hydroxide (B78521) catalyst. nih.gov This approach is atom-economic and sustainable. Investigating similar electrocatalytic transformations for this compound could lead to highly selective and environmentally friendly synthetic methods.
Table 3: Emerging Photo- and Electrocatalytic Research Areas
| Methodology | Potential Application to this compound | Key Research Focus |
|---|---|---|
| Photocatalytic Epoxidation | Synthesis of this compound oxide. | Development of selective sensitizers (e.g., porphyrins) and optimization of reaction conditions (solvent, oxygen source). akjournals.com |
| Photocatalytic [2+2] Cycloaddition | Dimerization or reaction with other olefins to create complex polycyclic structures. | Understanding the reaction mechanism (e.g., metal-to-ligand charge transfer) and controlling stereoselectivity. nih.gov |
| Electrocatalytic Epoxidation | Green synthesis of the corresponding epoxide using water as the oxygen atom source. | Design of efficient and stable surface-modified electrodes (e.g., Ni foam) to facilitate mass transfer and improve conversion. nih.gov |
| Photo-electrochemical Synthesis | Combining light and electricity to access unique reactivity patterns. | Exploration of novel reaction pathways for the synthesis of complex aza-heterocycles from cyclooctene-based precursors. researchgate.net |
Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring and Transient Intermediate Detection
A deep understanding of reaction mechanisms is crucial for optimization and control. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ) and the detection of short-lived transient intermediates are central to this endeavor. goodreads.comgoogle.comscispace.com
Future research on the synthesis of this compound will greatly benefit from the application of these methods. For instance, time-resolved transient absorption spectroscopy can be used to unravel the mechanisms of photocatalytic reactions on femtosecond to nanosecond timescales. acs.org This technique has been used to study the cycloaddition reactions of related compounds, identifying key intermediates and confirming reaction pathways. acs.org Similarly, a combination of optical and X-ray transient absorption spectroscopies can elucidate the electronic and structural evolution of catalysts and substrates during a reaction, as demonstrated in the Cu(I)-catalyzed photocycloaddition of alkenes. nih.gov
The focus in this research area is on the development and application of the spectroscopic methods themselves to provide unprecedented mechanistic detail.
Table 4: Advanced Spectroscopic Methods for Mechanistic Studies
| Spectroscopic Method | Information Gained | Application in Studying this compound Reactions |
|---|---|---|
| Transient Absorption Spectroscopy (fs-TA, ns-TA) | Detection and characterization of short-lived excited states and radical intermediates. acs.orgnih.gov | Elucidating the mechanism of photocatalytic transformations by observing species like singlet/triplet excited states. |
| X-ray Transient Absorption Spectroscopy | Provides information on the electronic structure (e.g., oxidation state) and local coordination environment of metal catalysts. nih.gov | Tracking the state of a metal catalyst (e.g., Cu, Ni) during photo- or electrocatalytic cycles. |
| In Situ Infrared (IR) and Raman Spectroscopy | Monitors the concentration of reactants, products, and stable intermediates in real-time by tracking their vibrational modes. scispace.com | Optimizing reaction conditions in flow chemistry by providing real-time feedback on conversion and selectivity. |
| In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information on species present in the reaction mixture without the need for sampling. goodreads.com | Identifying and structurally characterizing unexpected intermediates or byproducts in complex reaction mixtures. |
These powerful analytical tools are essential for moving beyond black-box approaches to reaction development and toward a more fundamental, mechanism-driven understanding of the chemistry of this compound.
Computational Approaches for High-Throughput Screening of Analogues
Future research will leverage computational tools to design and evaluate libraries of virtual compounds based on the this compound scaffold. By calculating key molecular properties, it is possible to prioritize candidates for synthesis. The integration of AI and DFT can revolutionize molecular design by enabling predictive modeling of electronic properties, reaction pathways, and even biological activity, reducing the need for extensive trial-and-error experimentation. researchgate.net
Table 5: Computational Approaches for Analogue Screening and Design
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structures, energies, and electronic properties. researchgate.net | Reaction barriers, thermodynamic stability, HOMO/LUMO energies, charge distribution. |
| Molecular Dynamics (MD) Simulations | Simulation of the conformational dynamics of the molecule and its interactions with its environment (e.g., solvent, biological target). | Conformational preferences, binding affinities, diffusion coefficients. |
| Quantitative Structure-Activity Relationship (QSAR) | Building statistical models that correlate chemical structure with a specific property or activity. | Prediction of biological activity or physicochemical properties for unsynthesized analogues. |
| Machine Learning / AI | Training models on existing chemical data to predict properties and reaction outcomes for new molecules. researchgate.netbeilstein-journals.org | Reaction regioselectivity, potential for bioactivity, synthetic accessibility. |
The synergy between these computational tools and green, efficient synthetic methods like flow chemistry and photocatalysis will foster the rapid development of novel, high-performance compounds derived from the this compound structure, with potentially reduced environmental impact. researchgate.net
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 8-(Ethylamino)cyclooct-4-en-1-ol, and how can they be addressed methodologically?
- Synthesis Challenges :
- Steric hindrance : The cyclooctene ring and ethylamino group introduce steric constraints. Use computational modeling (e.g., DFT calculations) to predict reaction pathways and optimize precursor selection .
- Regioselectivity : Ensure precise control over the amino group's position via protecting group strategies (e.g., Boc protection) during ring-opening or functionalization steps .
- Purification : Employ chromatographic techniques (HPLC or flash chromatography) to isolate the compound from byproducts. Validate purity via NMR and mass spectrometry .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Framework :
- Spectroscopy : Use - and -NMR to confirm structure, focusing on cyclooctene ring proton coupling constants and ethylamino group shifts. IR spectroscopy can identify hydroxyl and amine functional groups .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare results with computational thermochemical data (e.g., Gaussian software) .
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide reaction solvent selection .
Q. What experimental protocols are recommended for studying the compound’s stability under varying pH conditions?
- Protocol Design :
- pH Titration : Monitor structural integrity via UV-Vis spectroscopy at pH 2–12. Track amine protonation/deprotonation events using -NMR .
- Kinetic Studies : Measure degradation rates at elevated temperatures (Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical tools validate chirality?
- Enantioselective Strategies :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclooctene formation or amino group introduction .
- Chiral HPLC : Separate enantiomers and compare retention times with standards. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) .
Q. What computational approaches are suitable for predicting the compound’s bioactivity or interaction with biological targets?
- In Silico Methods :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites. Use AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Corrogate structural features (e.g., cyclooctene ring flexibility) with bioactivity data from analogs .
Q. How should researchers resolve contradictions in spectroscopic or bioassay data for this compound?
- Data Reconciliation Framework :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Reproducibility Checks : Repeat assays under controlled conditions (e.g., fixed pH, temperature). Use statistical tools (e.g., ANOVA) to assess variability .
Data Presentation and Analysis Guidelines
Q. What standards should be followed when reporting spectral data or crystallographic results?
- Best Practices :
- NMR Reporting : Include solvent, frequency, and coupling constants (-values). Reference internal standards (e.g., TMS) .
- CIF Files for Crystallography : Deposit structures in the Cambridge Structural Database (CSD) with full metadata (temperature, -factors) .
Methodological Resources
Critical Analysis of Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
